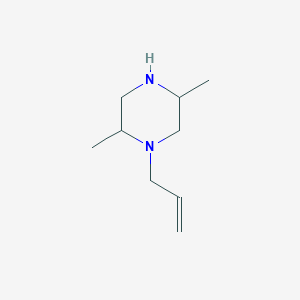

1-Allyl-2,5-dimethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-2,5-dimethylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Allyl-2,5-dimethylpiperazine is primarily explored for its role as a precursor in the synthesis of various pharmaceutical compounds. Its potential therapeutic applications include:

- Opioid Receptor Modulation : Research indicates that this compound may act as a ligand for delta-opioid receptors, which are implicated in pain modulation and addiction pathways. Studies have shown that it can influence neurochemical pathways relevant to pain relief and substance use disorders .

- Neurodegenerative Disease Treatment : The compound's electrophilic properties suggest potential interactions with biomolecules that could lead to therapeutic effects in conditions such as Parkinson's disease and schizophrenia. Molecular docking studies indicate that it may inhibit pathways relevant to these disorders, highlighting its potential as a therapeutic agent .

Synthesis and Case Studies

The synthesis of this compound typically involves enantioconvergent methods that yield high-purity products without the need for extensive purification processes. For example, one study reported an efficient synthesis route from trans-2,5-dimethylpiperazine, achieving significant yields .

Case Study: Neuropharmacological Potential

A notable investigation into the pharmacological properties of this compound involved molecular docking simulations against various protein targets associated with neurodegenerative diseases. The study identified promising interactions with monoamine oxidase and other relevant enzymes, suggesting that derivatives of this compound could be developed into effective treatments for conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,5-Dimethylpiperazine | Lacks the allyl group | Different chemical and biological properties |

| 1-Allyl-2,5-dimethylcyclopentanone | Cyclopentane ring instead of piperazine | Variations in reactivity and biological activity |

| 3-Methyl-1-pentylpiperazine | Contains a pentyl group | Potential differences in pharmacological effects |

This table illustrates how the incorporation of the allyl group in this compound contributes to its distinct pharmacological profile compared to other piperazine derivatives.

Propiedades

Fórmula molecular |

C9H18N2 |

|---|---|

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

2,5-dimethyl-1-prop-2-enylpiperazine |

InChI |

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3 |

Clave InChI |

VKUXNUOPPQWDMV-UHFFFAOYSA-N |

SMILES canónico |

CC1CNC(CN1CC=C)C |

Pictogramas |

Flammable; Irritant |

Sinónimos |

(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine 1-allyl-2,5-dimethylpiperazine |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.